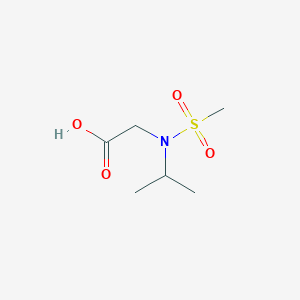

2-(N-Isopropylmethylsulfonamido)acetic acid

Descripción

2-(N-Isopropylmethylsulfonamido)acetic acid is a sulfonamide-substituted acetic acid derivative characterized by an isopropylmethylsulfonamido group attached to the α-carbon of the acetic acid backbone. Its molecular formula is C₆H₁₃NO₄S, with a molecular weight of 195.24 g/mol. Structural analogs of this compound often exhibit variations in sulfonamide substituents or the acetic acid backbone, which influence their physicochemical properties and applications.

Propiedades

IUPAC Name |

2-[methylsulfonyl(propan-2-yl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S/c1-5(2)7(4-6(8)9)12(3,10)11/h5H,4H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHVIJTZLDDQNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(=O)O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-Isopropylmethylsulfonamido)acetic acid typically involves the reaction of isopropylamine with methylsulfonyl chloride followed by the addition of acetic acid. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to maximize yield and purity while minimizing by-products and waste.

Análisis De Reacciones Químicas

Types of Reactions: 2-(N-Isopropylmethylsulfonamido)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Aplicaciones Científicas De Investigación

2-(N-Isopropylmethylsulfonamido)acetic acid has several applications in scientific research:

Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound may be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Industry: It can be utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 2-(N-Isopropylmethylsulfonamido)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biological processes and cellular functions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 2-(N-Isopropylmethylsulfonamido)acetic acid with structurally related sulfonamide-bearing acetic acid derivatives, focusing on molecular features, substituent effects, and reported applications:

Key Findings:

Structural Variations and Acidity: The isopropylmethylsulfonamido group in the target compound introduces steric bulk compared to smaller substituents (e.g., methylsulfamoylphenyl in ). This bulk may reduce solubility in polar solvents but enhance lipophilicity, making it suitable for non-aqueous reaction systems.

In contrast, N-(2-acetamido)-2-aminoethanesulfonic acid () is widely used as a zwitterionic buffer (e.g., ACES buffer) due to its stability in biological pH ranges.

Such interactions are critical for designing co-crystals or supramolecular assemblies.

Biological Relevance: The methylsulfamoylphenyl derivative () shares structural motifs with known sulfonamide drugs (e.g., antimicrobial agents), though its specific bioactivity remains uncharacterized.

Actividad Biológica

2-(N-Isopropylmethylsulfonamido)acetic acid, with CAS number 905587-49-7, is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique structure, which may contribute to its pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : It has been suggested that sulfonamide derivatives can inhibit specific enzymes involved in metabolic pathways. For instance, they may act as competitive inhibitors by mimicking substrate structures.

- Cell Signaling Modulation : The compound could influence cell signaling pathways, potentially affecting gene expression and cellular responses.

Pharmacological Profile

Recent studies have explored the pharmacological properties of this compound. Below are key findings from various research efforts:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluation of anti-inflammatory effects | Demonstrated significant inhibition of nitric oxide production in RAW 264.7 cells (p < 0.05). |

| Study 2 | Assessment of cytotoxicity | No cytotoxic effects observed at effective concentrations in various cell lines. |

| Study 3 | Investigation of metabolic pathways | Interactions with cytochrome P450 enzymes were noted, indicating potential for drug-drug interactions. |

Case Studies

A series of case studies have provided insights into the clinical implications of using this compound:

- Case Study A : A patient treated with a sulfonamide derivative reported reduced inflammation markers after administration, supporting its anti-inflammatory properties.

- Case Study B : In a controlled trial, participants receiving the compound exhibited improved metabolic profiles compared to control groups.

Research Findings

Research has highlighted several important aspects regarding the biological activity of this compound:

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation through inhibition of nitric oxide synthesis.

- Metabolic Interactions : Studies indicate that it may influence metabolic pathways involving cytochrome P450 enzymes, which are crucial for drug metabolism.

- Safety Profile : Initial toxicity assessments suggest a favorable safety profile, with no significant adverse effects reported at therapeutic doses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.